trans-4-Aminocyclohexanecarboxylic acid
CAS No.: 3685-25-4
Cat. No.: VC21206131
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3685-25-4 |
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Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | 4-aminocyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) |
Standard InChI Key | DRNGLYHKYPNTEA-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C(=O)O)N |
Canonical SMILES | C1CC(CCC1C(=O)O)N |
Introduction
Chemical Identity and Structure
Trans-4-aminocyclohexanecarboxylic acid (CAS No. 3685-25-4) is an amino acid derivative characterized by a cyclohexane ring bearing an amino group and a carboxylic acid group in the trans configuration. The molecular formula of this compound is C7H13NO2 with a molecular weight of 143.18 g/mol . The "trans" designation refers to the relative stereochemistry of the nitrogen-containing amino group and the carboxylic acid moiety on the cyclohexane ring, indicating they are positioned on opposite sides of the ring plane .
This compound is also known by several synonyms including 4-azanylcyclohexane-1-carboxylic acid, 4α-Amino-1β-cyclohexanecarboxylic acid, trans-4-Aminocyclohexyl carboxylic acid, and trans-4-Aminocyclohexane-1-carboxylic acid . The correct interpretation of its structure is essential for understanding its reactivity and applications in organic synthesis.
Physical and Chemical Properties
Trans-4-aminocyclohexanecarboxylic acid exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in synthetic chemistry. The compound appears as a white to almost white crystalline powder or solid at room temperature .
Table 1: Physical and Chemical Properties of Trans-4-Aminocyclohexanecarboxylic Acid
The compound's amphoteric nature, arising from the presence of both basic (amine) and acidic (carboxylic acid) functional groups, allows it to participate in a variety of chemical reactions typical of both functionalities. This dual reactivity makes it particularly valuable as a synthetic building block.
Stereochemistry Significance
The stereochemistry of 4-aminocyclohexanecarboxylic acid is of paramount importance to its applications and reactivity. This compound can exist in two distinct stereoisomeric forms: cis and trans. In the trans configuration, the amino group and the carboxylic acid group are situated on opposite sides of the cyclohexane ring plane, while in the cis configuration, they occupy the same side .
Importance of Trans Configuration
The trans configuration is particularly valued in pharmaceutical applications due to its conformational properties. When the amino and carboxylic acid groups are in the trans position, the molecule adopts a more extended conformation that can better interact with biological targets such as enzymes and receptors . This stereochemical arrangement significantly influences the compound's biological activity and pharmacological properties when incorporated into drug molecules.
The distinction between cis and trans isomers becomes critical in medicinal chemistry, where the three-dimensional arrangement of functional groups determines how effectively a molecule binds to its target. For this reason, methods to selectively obtain the trans isomer with high purity are extensively researched and developed in both academic and industrial settings .
Synthesis Methods
Multiple approaches have been developed for the synthesis of trans-4-aminocyclohexanecarboxylic acid, with particular emphasis on achieving high trans:cis ratios. These methods can generally be categorized into direct synthesis from aromatic precursors and isomerization of cis isomers.
Direct Synthesis from Aromatic Precursors
The most common starting material for synthesizing 4-aminocyclohexanecarboxylic acid is 4-aminobenzoic acid, which undergoes catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring . This reduction typically produces a mixture of cis and trans isomers.
A patent describes a one-pot process that achieves a trans product ratio of more than 75% through the careful selection of catalysts, solvents, and reaction conditions . This direct approach eliminates the need for subsequent isomerization steps, making it more economically viable for industrial production.
Isomerization Methods
When starting with the cis isomer or a mixture containing significant amounts of the cis isomer, various isomerization techniques can be employed to increase the trans content:
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Base-catalyzed isomerization using sodium hydroxide or potassium alkoxide can efficiently convert the cis form to the trans form .
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Formation of derivatives with bulky substituents at the amine position, followed by treatment with a base in methanol to convert the cis isomer to the trans isomer .
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Selective crystallization approaches that take advantage of the different solubility properties of the cis and trans isomers or their derivatives .
One patent outlines a process involving the use of a base in an aprotic solvent to convert the cis isomer to the trans form, reporting yields of up to 73% . Another approach employs a potassium carbonate and bromoethane treatment in acetone at elevated temperatures, achieving high purity (99.1%) trans product with 62% yield .
Purification Techniques
Obtaining high-purity trans-4-aminocyclohexanecarboxylic acid often requires specialized purification techniques, particularly when dealing with mixtures of cis and trans isomers.
Fractional Crystallization
Fractional crystallization has been documented as an effective method for isolating the trans isomer . This approach exploits the different solubility characteristics of the cis and trans isomers in various solvents. A reference in the Journal of Medicinal Chemistry describes a successful fractional recrystallization method for obtaining the pure trans form .
Selective Derivatization and Separation
Another strategy involves the selective derivatization of the cis or trans isomer, followed by separation based on the physical properties of the derivatives. For example, a patent describes a process where K₂CO₃ and bromoethane are used in acetone at 60°C, resulting in the precipitation of a compound that can be further processed to yield high-purity trans-4-aminocyclohexanecarboxylic acid .
This approach takes advantage of the different reactivities of the cis and trans isomers under specific conditions, enabling their separation and subsequent isolation of the desired trans product.
Pharmaceutical Applications
Trans-4-aminocyclohexanecarboxylic acid has emerged as a valuable building block in pharmaceutical synthesis due to its unique structural features and functional group arrangement.
Role in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds, particularly those requiring specific three-dimensional arrangements of functional groups for optimal biological activity . Its conformationally constrained structure provides rigidity that can enhance binding specificity to biological targets.
The trans configuration is especially important in drug design as it presents functional groups in a defined spatial orientation that can complement the binding sites of enzymes or receptors. This stereochemical control is crucial for developing drugs with high efficacy and selectivity.
Specific Pharmaceutical Uses
Trans-4-aminocyclohexanecarboxylic acid and its derivatives have found applications in several therapeutic areas:
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Janus Kinase (JAK) Inhibitors: It is used in the synthesis of JAK inhibitors as reported in EP2384326 . JAK inhibitors are important in treating inflammatory conditions such as rheumatoid arthritis and psoriasis.
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Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The compound serves as a starting material for DPP-IV inhibitors, which are used in the treatment of type 2 diabetes .
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Oclacitinib Synthesis: Trans-4-aminocyclohexanecarboxylic acid derivatives are used in the preparation of Oclacitinib , a JAK inhibitor used in veterinary medicine for treating allergic skin conditions.
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Other Active Pharmaceutical Ingredients: The compound is utilized in the synthesis of various other pharmacologically active substances as referenced in WO09825897 .
The pharmaceutical importance of this compound continues to grow as researchers discover new applications and develop more efficient methods for its incorporation into complex drug molecules.
Protection Strategies
When incorporating trans-4-aminocyclohexanecarboxylic acid into complex molecules, protecting group strategies are often necessary to control reactivity and maintain stereochemical integrity.
Amino Group Protection
The amino group is commonly protected using tert-butyloxycarbonyl (BOC) to form trans-4-(t-Butyloxycarbonyl)amino-1-cyclohexanecarboxylic acid. This protected derivative is used in the synthesis of Janus Kinase inhibitors and other pharmaceutical compounds .
The BOC-protected derivative offers several advantages, including improved solubility in organic solvents, controlled reactivity at the nitrogen center, and compatibility with various reaction conditions commonly employed in peptide and medicinal chemistry.
Carboxylic Acid Protection
The carboxylic acid group can be protected as esters, particularly when selective transformations at the amino position are required. These protected derivatives maintain the stereochemical integrity of the trans configuration while enabling selective chemistry at other functional sites.
Research Developments and Future Perspectives
Research involving trans-4-aminocyclohexanecarboxylic acid continues to evolve, focusing on improved synthetic methods, novel applications, and enhanced understanding of its properties and reactivity.
Synthetic Method Improvements
Recent research has concentrated on developing more efficient and selective methods for obtaining the trans isomer with high purity. These efforts aim to:
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Increase the selectivity of the direct hydrogenation of 4-aminobenzoic acid toward the trans product .
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Develop more efficient isomerization processes using milder conditions and environmentally friendly reagents .
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Establish practical purification techniques suitable for industrial-scale production.
The drive toward greener chemistry has also influenced research in this area, with efforts to reduce the use of harmful solvents and reagents while improving atom economy in the synthetic processes.
Expanding Applications
As pharmaceutical and agrochemical research advances, new applications for trans-4-aminocyclohexanecarboxylic acid continue to emerge:
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Peptidomimetics: The conformationally restricted nature of this compound makes it valuable in designing peptidomimetics that can mimic or modulate the activity of natural peptides.
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Enzyme Inhibitors: Continued exploration of its utility in developing enzyme inhibitors for various therapeutic targets.
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Agricultural Applications: Potential uses in the development of agrochemicals and crop protection agents .
The unique structural features of trans-4-aminocyclohexanecarboxylic acid ensure its continued relevance in medicinal chemistry and related fields, driving ongoing research into its synthesis, properties, and applications.
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